methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a methoxyethyl group, a methyl ester, and a sulfonamide-linked tetrahydroquinoline-benzoyl moiety. Its Z-configuration at the imino bond (C=N) is critical for its stereochemical stability and intermolecular interactions. The compound’s synthesis likely involves multi-step reactions, including Schiff base formation (imine linkage) and sulfonylation, analogous to methods described for triazole derivatives . Crystallographic characterization of such complex structures often employs SHELX software for refinement, ensuring accurate determination of bond lengths, angles, and hydrogen-bonding networks .
The methyl ester at position 6 of the benzothiazole ring may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c1-36-17-16-30-24-14-11-21(27(33)37-2)18-25(24)38-28(30)29-26(32)20-9-12-22(13-10-20)39(34,35)31-15-5-7-19-6-3-4-8-23(19)31/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRHOUQQCSNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound features several notable structural components:
- Benzothiazole core : A bicyclic structure known for various biological activities.
- Tetrahydroquinoline moiety : Associated with neuroprotective effects and other pharmacological properties.
- Methoxyethyl substituent : May influence solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 373.43 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of tetrahydroquinoline have shown promise in reducing oxidative stress in cellular models. In vitro assays measuring the inhibition of lipid peroxidation and scavenging of free radicals can be applied to evaluate the antioxidant capacity of this compound.
Neuroprotective Effects
Tetrahydroquinoline derivatives are known for their neuroprotective effects. Studies have demonstrated that modifications in the structure can enhance or diminish neuroprotective activity against neurotoxic agents. The specific interactions of this compound with neuronal receptors or pathways warrant further investigation.
Antimicrobial Activity
Preliminary studies suggest that benzothiazole derivatives possess antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to interact with microbial targets. Future research could focus on evaluating its efficacy against various bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the benzothiazole ring : Alterations can affect binding affinity to biological targets.
- Length and nature of alkyl chains : The methoxyethyl group may enhance lipophilicity, impacting cellular uptake and distribution.
Case Study 1: Neurotoxicity Assessment
A study evaluated the neurotoxic effects of related tetrahydroquinoline compounds on SH-SY5Y neuronal cells. Results indicated that certain substitutions could mitigate neurotoxicity while maintaining beneficial effects on neuronal survival. This suggests that this compound may also exhibit a favorable profile in similar assays.
Case Study 2: Antioxidant Activity Evaluation
In vitro studies showed that compounds with a benzothiazole framework demonstrated significant antioxidant activity by inhibiting lipid peroxidation. The effectiveness of this compound in such assays could be assessed through DPPH radical scavenging tests.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include sulfonamide-containing heterocycles and benzothiazole derivatives. Below is a comparative analysis with key examples:
Key Findings:
Sulfonamide vs. Sulfonylurea : The target compound’s sulfonamide group (R-SO₂-NR₂) differs from sulfonylureas (R-SO₂-NH-C(O)-NR₂) in pesticides like triflusulfuron. Sulfonylureas exhibit stronger hydrogen-bonding capacity and enzyme inhibition, while sulfonamides may prioritize steric effects .
Benzothiazole vs. Triazine/Triazole Cores : Benzothiazoles (e.g., the target compound) often display enhanced photostability compared to triazines. However, triazoles (e.g., compounds in ) enable easier functionalization for diverse biological activities.
Hydrogen-Bonding and Crystallography
The tetrahydroquinoline-sulfonyl group in the target compound likely forms robust hydrogen-bonding networks, as observed in sulfonamide crystals . In contrast, triazine-based sulfonylureas (e.g., metsulfuron methyl) exhibit bifurcated hydrogen bonds with urea carbonyl groups, enhancing their stability in enzymatic pockets .
Pharmacological and Industrial Relevance
- Antimicrobial Agents : Schiff base derivatives (e.g., ) show antimicrobial activity via metal chelation, a trait less explored in benzothiazole-sulfonamides.
Data Tables
Table 1: Structural Comparison
Table 2: Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
